molecular formula C20H24N2O5S B6542792 4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060323-02-5

4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide

Cat. No.: B6542792
CAS No.: 1060323-02-5
M. Wt: 404.5 g/mol
InChI Key: NZVXKUPVMKQYCH-UHFFFAOYSA-N
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Description

The compound 4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by:

  • A benzene-1-sulfonamide core with 4-methoxy and 2-methyl substituents.
  • A morpholin-4-yl group linked via a 2-oxoethyl spacer to the para-position of the phenyl ring. While direct bioactivity data for this compound are unavailable, structurally related sulfonamides exhibit anti-inflammatory, anti-convulsant, and platelet aggregation inhibitory properties .

Properties

IUPAC Name

4-methoxy-2-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-15-13-18(26-2)7-8-19(15)28(24,25)21-17-5-3-16(4-6-17)14-20(23)22-9-11-27-12-10-22/h3-8,13,21H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVXKUPVMKQYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide (CAS Number: 1060323-02-5) is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC20_{20}H24_{24}N2_{2}O5_{5}S
Molecular Weight404.5 g/mol
CAS Number1060323-02-5

The compound features a morpholine moiety, which is known for its role in enhancing biological activity through various mechanisms, including modulation of enzyme activity and interaction with receptor sites.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant antitumor activity . For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines, including renal cell carcinoma (769-P) and liver cancer (HepG2). The mechanism involves the inhibition of cell proliferation through apoptosis induction and disruption of cellular metabolism.

Case Study: Cytotoxicity Assessment

In a comparative study involving various benzenesulfonamide derivatives, it was found that certain compounds exhibited IC50_{50} values as low as 1.94 µM against the 769-P cell line, indicating high potency. The following table summarizes the IC50_{50} values of selected compounds:

Compound NameIC50_{50} (µM)Cell Line
4-methoxy-2-methyl-N-{...}TBDTBD
Compound 11.94769-P
Compound 2TBDHepG2
Control108.93Vero

Cardiovascular Effects

Another significant aspect of the biological activity of this compound is its effect on cardiovascular parameters. Studies using isolated rat heart models have shown that certain sulfonamide derivatives can modulate perfusion pressure and coronary resistance.

The proposed mechanism involves interaction with calcium channels, leading to vasodilation and reduced coronary resistance. The following findings were reported:

  • Perfusion Pressure : Compounds like 4-(2-aminoethyl)-benzenesulfonamide were shown to decrease perfusion pressure in a time-dependent manner.
  • Coronary Resistance : Similar compounds reduced coronary resistance compared to controls.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). These models suggest favorable permeability characteristics for the compound across various biological membranes.

Table: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
DistributionModerate
MetabolismLiver
ExcretionRenal

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Core Structure Key Substituents/Functional Groups Molecular Weight Notable Properties/Bioactivity
Target Compound Benzene-sulfonamide 4-methoxy, 2-methyl, morpholin-4-yl-2-oxoethyl ~400* N/A
Temano-grel (INN: 3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide ) Benzamide Morpholin-4-yl-ethoxy, pyrazole, methoxy 452.5 Platelet aggregation inhibitor
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide Benzene-sulfonamide Methylsulfanyl, phenylpiperazine 495.7 N/A
N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-methoxyaceto hydrazide (BF) Benzimidazole-hydrazide 2-methoxyaceto hydrazide, benzimidazole 338 Anti-convulsant activity (preliminary)
2-Methoxy-N-[(4-sulfamoylphenyl)carbamoylmethyl]benzamide Benzamide-sulfonamide hybrid Sulfamoylphenyl, carbamoylmethyl ~362† Safety data available (GHS)

*Estimated based on formula (C₁₉H₂₃N₂O₅S); †Calculated from molecular formula.

Key Observations:

Core Structure Variations: The target compound’s sulfonamide core distinguishes it from benzamide derivatives like temano-grel and benzimidazole-based hydrazides . Sulfonamides generally exhibit enhanced metabolic stability compared to amides . The morpholine ring in the target compound contrasts with piperazine () or benzimidazole () heterocycles in analogues. Morpholine’s oxygen atom may improve solubility compared to nitrogen-rich heterocycles .

Similar methoxy-substituted sulfonamides show varied pharmacokinetic profiles .

Bioactivity and Therapeutic Potential

  • Platelet Aggregation Inhibition: Temano-grel’s morpholine-ethoxy group and benzamide core are critical for its activity . The target compound’s sulfonamide-morpholine combination may similarly interact with clotting factors.
  • Safety Profile : Sulfonamides with carbamoylmethyl linkages () exhibit defined toxicity thresholds, implying the target compound’s safety could be extrapolated from these data .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a sulfonamide core linked to a 4-methoxy-2-methylbenzene group and a morpholine-2-oxoethylphenyl moiety. The sulfonamide group is a strong electron-withdrawing group, influencing nucleophilic substitution reactivity, while the morpholine ring enhances solubility and potential biological interactions due to its polarity and hydrogen-bonding capacity . The methoxy group acts as an electron donor, stabilizing aromatic intermediates during synthesis .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Step 1: Preparation of the benzene sulfonamide precursor via sulfonation of 4-methoxy-2-methylbenzene.
  • Step 2: Coupling with a morpholine-containing intermediate (e.g., 2-(morpholin-4-yl)-2-oxoethylphenyl) using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .

Q. How can researchers confirm the purity and identity of the synthesized compound?

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient).
  • Structural Confirmation: 1^1H/13^13C NMR (DMSO-d6, 400 MHz) for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • X-ray Diffraction (XRD): Single-crystal XRD using SHELXL (for refinement) and SHELXS/SHELXD (for phase solution). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Challenges: Twinning or disorder in the morpholine ring may require iterative refinement cycles and restraints on thermal parameters .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis: Replace the methoxy group with halogens (e.g., fluoro in ) or alkyl chains to assess electronic/steric effects.
  • Biological Assays: Test analogs for target inhibition (e.g., carbonic anhydrase, kinases) using enzyme kinetics (IC50_{50} determination) and molecular docking (AutoDock Vina) .

Q. What experimental strategies address stability issues under varying pH and temperature?

  • Stability Studies: Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.
  • Mitigation: Lyophilization for long-term storage (-20°C, argon atmosphere) to prevent hydrolysis of the sulfonamide bond .

Q. How should researchers reconcile contradictory data in crystallographic vs. spectroscopic analyses?

  • Case Example: If NMR suggests a planar morpholine ring but XRD shows puckering, perform DFT calculations (B3LYP/6-31G*) to compare energy minima.
  • Validation: Cross-check with variable-temperature NMR to detect conformational flexibility .

Q. What computational methods predict biological activity and metabolic pathways?

  • ADMET Prediction: Use SwissADME for bioavailability and P450 metabolism.
  • Docking Studies: Glide (Schrödinger Suite) to model interactions with targets like cyclooxygenase-2 (COX-2) or estrogen receptors.
  • Metabolite Identification: In silico tools (Meteor Nexus) simulate phase I/II metabolism .

Methodological Considerations

  • Data Contradictions: Discrepancies between experimental and computational results should prompt re-evaluation of force field parameters (e.g., AMBER vs. CHARMM) or crystallographic refinement protocols .
  • Advanced Characterization: Combine synchrotron XRD (for high-resolution data) with solid-state NMR to resolve dynamic structural features .

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